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Compound of Interest

Compound Name: Methyl 4-methoxybutanoate

Cat. No.: B1268158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-methoxybutanoate is a bifunctional organic compound featuring both an ester and

an ether functional group. This structure makes it a versatile C4 building block for the synthesis

of a variety of more complex molecules. As a derivative of γ-butyrolactone (GBL), it serves as a

stable, acyclic precursor for generating key intermediates such as 4-methoxybutanoic acid, 4-

methoxybutan-1-ol, and γ-hydroxybutyric acid (GHB), a compound of significant interest in

neuroscience and pharmacology. These application notes provide an overview of its properties

and detailed protocols for its use as a starting material in several fundamental organic

transformations.

Physicochemical and Safety Data
Proper handling and understanding of the starting material's properties are critical for

successful and safe experimentation.

Table 1: Physicochemical Properties of Methyl 4-methoxybutanoate
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Property Value Reference(s)

IUPAC Name
methyl 4-
methoxybutanoate

[1]

Synonyms Methyl 4-methoxybutyrate [1]

CAS Number 29006-01-7 [1]

Molecular Formula C₆H₁₂O₃ [1]

Molecular Weight 132.16 g/mol [1]

Appearance Colorless oil [2]

Boiling Point 162-164 °C (at 767 mmHg) [2]

Density 0.969 g/mL (at 25 °C)

| Refractive Index (n20/D) | 1.408 | |

Safety Information: Methyl 4-methoxybutanoate is a flammable liquid and vapor (GHS

Hazard H226).[1] Standard laboratory safety precautions, including the use of personal

protective equipment (eyeshields, gloves) and working in a well-ventilated fume hood, are

required.

Synthetic Applications Overview
Methyl 4-methoxybutanoate can be readily converted into several useful downstream

intermediates. The primary transformations involve hydrolysis of the ester, reduction of the

ester, and cleavage of the ether, providing access to carboxylic acids, alcohols, and diols.
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Caption: Key synthetic transformations of Methyl 4-methoxybutanoate.

Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybutanoic Acid via
Saponification
This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to

yield the corresponding carboxylic acid, a key intermediate for further functionalization.
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Caption: Workflow for the saponification of methyl 4-methoxybutanoate.

Methodology:

Materials:

Methyl 4-methoxybutanoate (1.0 eq)

Sodium hydroxide (NaOH, 2.0 eq)

Methanol (MeOH)

Deionized water
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Concentrated hydrochloric acid (HCl)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask fitted with a reflux condenser, dissolve methyl 4-
methoxybutanoate (e.g., 13.2 g, 0.1 mol) in a mixture of methanol (50 mL) and a solution

of NaOH (8.0 g, 0.2 mol) in 40 mL of water.[3]

Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by Thin

Layer Chromatography (TLC) until the starting material is consumed.[2]

Cool the reaction mixture to room temperature and remove the methanol under reduced

pressure.

Dilute the remaining aqueous solution with an equal volume of water and wash with diethyl

ether or dichloromethane to remove any unreacted starting material.[4]

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding

concentrated HCl with stirring.[3][4]

Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield 4-methoxybutanoic acid. The product can be further purified by

distillation if necessary.

Protocol 2: Synthesis of 4-Methoxybutan-1-ol via Ester
Reduction
This protocol details the reduction of the ester functionality to a primary alcohol using lithium

aluminum hydride (LiAlH₄), yielding an important precursor for ether and halide derivatives.

Methodology:
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Materials:

Lithium aluminum hydride (LiAlH₄, 1.0 eq)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Methyl 4-methoxybutanoate (1.0 eq)

Ethyl acetate

Saturated aqueous sodium sulfate (Na₂SO₄) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the

reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and

nitrogen inlet, suspend LiAlH₄ (e.g., 3.8 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

Cool the suspension to 0 °C in an ice bath.

Dissolve methyl 4-methoxybutanoate (e.g., 13.2 g, 0.1 mol) in anhydrous diethyl ether

(50 mL) and add it to the dropping funnel.

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a

gentle reflux.

After the addition is complete, stir the mixture at room temperature for 1 hour or until TLC

analysis indicates the complete consumption of the starting ester.

Cool the flask to 0 °C and cautiously quench the reaction by the sequential, dropwise

addition of water (3.8 mL), followed by 15% aqueous NaOH (3.8 mL), and finally water

again (11.4 mL) (Fieser workup).
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Stir the resulting granular precipitate for 30 minutes, then remove it by vacuum filtration,

washing the solid with additional diethyl ether.

Dry the combined filtrate over anhydrous MgSO₄, filter, and remove the solvent under

reduced pressure to yield 4-methoxybutan-1-ol.[5] Further purification can be achieved by

vacuum distillation.

Protocol 3: Synthesis of γ-Hydroxybutyric Acid (GHB)
via Demethylation
γ-Hydroxybutyric acid (GHB) is an endogenous compound in the human body that acts as a

neuromodulator.[6] It is also used as a prescription medication for narcolepsy.[6] This protocol

outlines a potential two-step synthesis from 4-methoxybutanoic acid (prepared as in Protocol 1)

via ether cleavage.

Note: This protocol is for research purposes only.
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Caption: Proposed synthesis of GHB via O-demethylation.

Methodology:

Materials:

4-Methoxybutanoic acid (1.0 eq, from Protocol 1)

Boron tribromide (BBr₃, 1.0 M solution in CH₂Cl₂, >1.1 eq) OR 47% Hydrobromic acid

(HBr)
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Anhydrous dichloromethane (CH₂Cl₂) (for BBr₃ method)

Methanol

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure (Method A: Boron Tribromide):

Caution: BBr₃ is highly corrosive and moisture-sensitive. Handle in a well-ventilated fume

hood under an inert atmosphere.[7]

Dissolve 4-methoxybutanoic acid (e.g., 11.8 g, 0.1 mol) in anhydrous CH₂Cl₂ (150 mL) in a

flask under a nitrogen atmosphere.

Cool the solution to -78 °C (dry ice/acetone bath).

Slowly add BBr₃ solution (e.g., 110 mL of 1.0 M solution, 0.11 mol) dropwise via syringe.

[8]

After addition, allow the reaction to slowly warm to room temperature and stir for 12-24

hours, monitoring by TLC.[9][10]

Cool the mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed

by water.

Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic

layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude

product.

Procedure (Method B: Hydrobromic Acid):

Place 4-methoxybutanoic acid (e.g., 11.8 g, 0.1 mol) and 47% HBr (e.g., 50 mL) in a

round-bottom flask equipped with a reflux condenser.[11]

Heat the mixture to reflux (approx. 120-130 °C) for several hours until TLC indicates the

reaction is complete.[11]
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Cool the reaction mixture, dilute with water, and neutralize with a saturated solution of

NaHCO₃.

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic

phase and concentrate under reduced pressure. The product may require purification by

chromatography or crystallization.

Appendix: Preparation of Starting Material
For laboratories where the starting material is not commercially available, Methyl 4-
methoxybutanoate can be synthesized from γ-butyrolactone.[2]

Table 2: Synthesis of Methyl 4-methoxybutanoate[2]

Reactant/Reagent Molar Eq. Amount (for 1 mol scale)

γ-Butyrolactone 1.0 86.1 g (76.9 mL)

Trimethyl orthoformate 1.9 201.6 g (207.8 mL)

Methanol (solvent) ~344 mL

Conc. Sulfuric Acid (catalyst) ~7.7 mL

| Product Yield | ~80% | ~105.7 g |

Protocol:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine γ-

butyrolactone, trimethyl orthoformate, methanol, and concentrated sulfuric acid.[2]

Heat the mixture at 60 °C with stirring for 26 hours.[2]

Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane = 1:1).[2]

After completion, cool the mixture and remove the solvent under reduced pressure.[2]

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution

until the aqueous layer is neutral (pH ~8).[2]
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Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

Purify the crude product by distillation under reduced pressure to obtain methyl 4-
methoxybutanoate as a colorless oil (boiling point: 163-164 °C at 760 Torr).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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